

# Interpreting unexpected results in Bedaquiline susceptibility testing

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# Bedaquiline Susceptibility Testing: Technical Support Center

Welcome to the technical support center for **Bedaquiline** (BDQ) susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the common methods for **Bedaquiline** susceptibility testing?

A1: The most common methods for phenotypic BDQ susceptibility testing are the Mycobacteria Growth Indicator Tube (MGIT) system, the Middlebrook 7H11 or 7H10 agar proportion (AP) method, and the broth microdilution (BMD) method using 7H9 broth.[1][2] Each method has its own set critical concentrations or breakpoints for determining resistance.

Q2: My quality control (QC) strain is showing results outside the acceptable range. What should I do?

A2: If your QC results for Mycobacterium tuberculosis H37Rv are out of the established range, all tests conducted with that batch of reagents or on that day should be considered invalid.[3] Before re-testing clinical isolates, you must investigate and rectify the source of the error. This

#### Troubleshooting & Optimization





could include issues with media preparation, drug solution integrity, inoculum preparation, or incubation conditions.[3]

Q3: I have a susceptible result from the phenotypic test, but genotypic testing shows a mutation in a resistance-associated gene. How should I interpret this?

A3: This is a known area of discordance. Mutations in genes like Rv0678 can confer low-level resistance that may not be consistently detected by all phenotypic methods, especially if the minimum inhibitory concentration (MIC) is close to the critical concentration.[4][5][6] In such cases, it is often recommended to consider the genotypic result as an indicator of potential resistance.[6][7] The detection of a resistance-associated mutation should generally overrule a susceptible phenotypic result, provided there are no obvious errors in the testing procedure.[6][7]

Q4: Can heteroresistance affect my **Bedaquiline** susceptibility test results?

A4: Yes, heteroresistance, the presence of both susceptible and resistant subpopulations of bacteria, can lead to variable or intermediate results in phenotypic susceptibility testing.[8] A low frequency of resistant mutants might not be detected at the standard critical concentration, potentially leading to a "susceptible" interpretation. Some studies suggest that considering "intermediate" results, where growth is delayed but not completely inhibited, could help in the earlier detection of emerging resistance.[8]

Q5: Why do I see different MIC values for the same isolate when using different testing methods (e.g., MGIT vs. Agar Proportion)?

A5: Different testing methods have different breakpoints and can yield different MIC values. For instance, microbiological equivalence has been shown for BDQ MICs determined using 7H10 and 7H11 agar, but not for those determined using 7H9 broth versus the agar-based methods.

[9] It is crucial to interpret the results based on the specific, validated breakpoints for each method.[1]

#### **Troubleshooting Guide for Unexpected Results**

This guide addresses specific unexpected outcomes you might encounter during **Bedaquiline** susceptibility testing.



Issue 1: No growth or insufficient growth in the drug-free control.

- Possible Cause 1: Inoculum Preparation Error: The bacterial suspension may have been too dilute or improperly prepared.
  - Troubleshooting Step: Review your protocol for preparing the inoculum to ensure the correct bacterial density is achieved. Re-standardize your inoculum and repeat the test.
- Possible Cause 2: Media Quality Issue: The growth medium may be expired, improperly prepared, or contaminated, inhibiting bacterial growth.
  - Troubleshooting Step: Check the expiry date and quality control records for the media batch. If in doubt, prepare fresh media and repeat the test. Always test a new batch of media with a QC strain.
- Possible Cause 3: Incubation Problem: The incubator may not be maintaining the correct temperature or atmospheric conditions.
  - Troubleshooting Step: Verify the incubator's temperature and CO2 levels (if applicable).
     Ensure proper sealing of plates or tubes to prevent drying.

Issue 2: Contamination in test wells/tubes.

- Possible Cause 1: Non-sterile Technique: Contamination can be introduced during inoculum preparation, plating, or drug dilution.
  - Troubleshooting Step: Review and reinforce aseptic techniques. Ensure all materials and reagents are sterile. A sterility control well (broth without inoculum) can help identify contamination from the media or drug solutions.[3]
- Possible Cause 2: Contaminated Reagents: The media, water, or drug stock solutions may be contaminated.
  - Troubleshooting Step: Prepare fresh reagents and repeat the experiment. Filter-sterilize solutions where appropriate.

Issue 3: MIC values are consistently higher or lower than expected for the QC strain.



- Possible Cause 1: Incorrect Bedaquiline Concentration: There may be an error in the preparation of the Bedaquiline stock solution or the serial dilutions.
  - Troubleshooting Step: Prepare a fresh stock solution of **Bedaquiline** and carefully perform the serial dilutions. Verify all calculations.
- Possible Cause 2: Drug Instability: Bedaquiline may have degraded due to improper storage.
  - Troubleshooting Step: Ensure **Bedaquiline** stock solutions are stored correctly (typically at -20°C or below) and are not expired.[3]
- Possible Cause 3: Inappropriate pH of the Media: The pH of the Mueller-Hinton broth can affect the activity of some antibiotics.
  - Troubleshooting Step: Check the pH of your prepared media to ensure it is within the recommended range (typically 7.2-7.4).[10]

Issue 4: Discrepant results between duplicate tests of the same isolate.

- Possible Cause 1: Inoculum Inconsistency: Variations in the inoculum density between tests can lead to different MIC results.
  - Troubleshooting Step: Ensure the inoculum is well-mixed and standardized to the same turbidity for each replicate.
- Possible Cause 2: Pipetting Errors: Inaccurate pipetting during serial dilutions or inoculation can cause variability.
  - Troubleshooting Step: Calibrate your pipettes regularly and use proper pipetting techniques.
- Possible Cause 3: Heteroresistance: The presence of a mixed population of susceptible and resistant bacteria can lead to random variation in test outcomes.
  - Troubleshooting Step: If heteroresistance is suspected, consider molecular methods to detect resistant subpopulations. Also, re-incubation and observation for delayed growth



might provide clues.[8]

### **Data Presentation: Quantitative Summaries**

Table 1: Bedaquiline Critical Concentrations and MIC Breakpoints for Different Methods

Testing Method	Medium	Critical Concentration (CC) / MIC Breakpoint (µg/mL)
MGIT 960	7H9 Broth	1.0[1][2]
Agar Proportion (AP)	7H11 Agar	0.25[1][2]
Broth Microdilution (BMD)	7H9 Broth	0.12[1][2]

Table 2: Quality Control Ranges for M. tuberculosis H37Rv

Testing Method	Medium	Acceptable MIC Range (μg/mL)
Agar Dilution	7H10 Agar	0.015 - 0.12[9][11][12]
Agar Dilution	7H11 Agar	0.015 - 0.12[9][11]
Broth Microdilution	7H9 Broth	0.015 - 0.06[9][11]
MGIT 960	7H9 Broth	0.125 - 0.50[13][14]

# Experimental Protocols Protocol 1: Broth Microdilution (BMD) for Bedaquiline MIC Determination

- Prepare Bedaquiline Stock Solution: Dissolve Bedaquiline in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1 mg/mL). Store at -20°C or below.
- Prepare Drug Dilutions: Perform serial two-fold dilutions of the **Bedaquiline** stock solution in 7H9 broth supplemented with OADC to achieve the desired final concentrations in the microtiter plate.



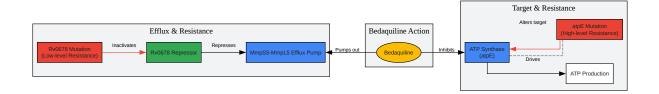
- Prepare Inoculum: Culture M. tuberculosis in 7H9 broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum as required by your specific protocol to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate Microtiter Plate: Add 100 μL of the standardized inoculum to each well of a 96-well microtiter plate containing 100 μL of the **Bedaquiline** dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).
- Incubation: Seal the plate and incubate at 37°C for 7-21 days, or until growth is clearly visible in the growth control well.
- Reading Results: The MIC is the lowest concentration of **Bedaquiline** that completely inhibits visible growth of M. tuberculosis.[1]

#### **Protocol 2: MGIT 960 Bedaquiline Susceptibility Testing**

- Prepare Drug Solution: Reconstitute Bedaquiline to the desired stock concentration. Further
  dilute in sterile distilled water to prepare the working solution for addition to the MGIT tubes.
- Prepare Inoculum: From a positive MGIT culture, prepare a 1:100 dilution in sterile saline.
- Inoculate MGIT Tubes:
  - Drug-containing tube: Add the appropriate volume of the **Bedaquiline** working solution to an MGIT tube to achieve the final critical concentration of 1.0 μg/mL. Inoculate with 0.5 mL of the undiluted bacterial suspension.
  - Growth control tube: Prepare a 1:100 dilution of the bacterial suspension. Inoculate a drug-free MGIT tube with 0.5 mL of this diluted suspension.
- Incubation: Place both tubes into the BACTEC MGIT 960 instrument and incubate according to the manufacturer's instructions.
- Interpretation: The instrument automatically flags a culture as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.



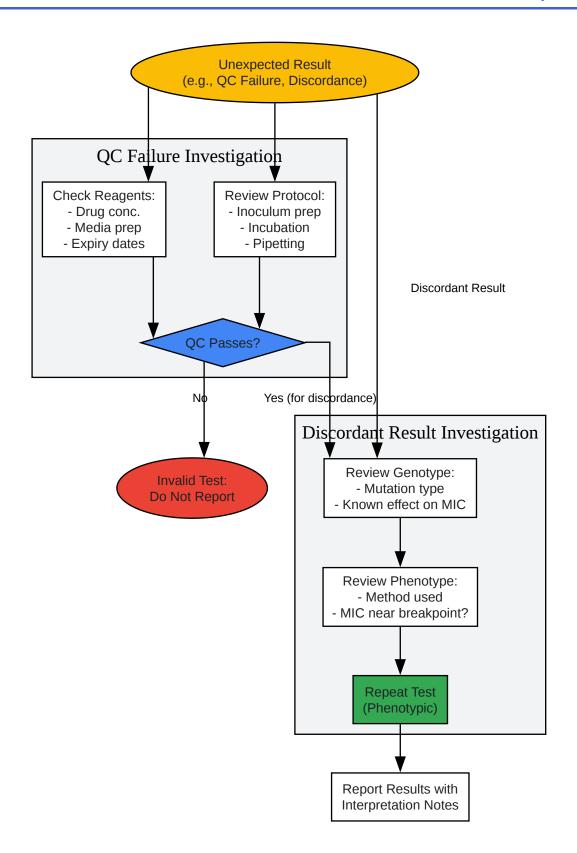
#### **Visualizations**



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Caption: Mechanisms of **Bedaquiline** action and resistance in M. tuberculosis.





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Caption: Troubleshooting workflow for unexpected **Bedaquiline** DST results.



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